molecular formula C11H22BrNO3 B6196845 tert-butyl N-[3-(3-bromopropoxy)propyl]carbamate CAS No. 2694744-64-2

tert-butyl N-[3-(3-bromopropoxy)propyl]carbamate

Cat. No.: B6196845
CAS No.: 2694744-64-2
M. Wt: 296.20 g/mol
InChI Key: RRSWKNCQUKQGBB-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(3-bromopropoxy)propyl]carbamate: is a chemical compound with the molecular formula C11H22BrNO3. It is a derivative of carbamate, featuring a tert-butyl group, a bromopropoxy group, and a propyl chain. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(3-bromopropoxy)propyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-bromopropylamine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl N-[3-(3-bromopropoxy)propyl]carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the carbamate group can lead to the formation of amines or alcohols.

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or ethers.

    Oxidation Products: Oxidized derivatives such as alcohols or ketones.

    Reduction Products: Amines or alcohols.

Scientific Research Applications

Chemistry: tert-Butyl N-[3-(3-bromopropoxy)propyl]carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science[6][6].

Biology: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, through carbamate linkage. This modification can alter the biological activity or stability of the biomolecules .

Medicine: The compound is explored for its potential use in drug development. It can be used to synthesize prodrugs that release active pharmaceutical ingredients upon metabolic activation .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants, polymers, and agrochemicals .

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(3-bromopropoxy)propyl]carbamate involves its ability to form covalent bonds with nucleophilic sites on target molecules. The bromine atom in the compound acts as a leaving group, allowing the formation of a carbamate linkage with nucleophiles such as amines or thiols. This covalent modification can alter the function or activity of the target molecules, making it useful in various applications.

Comparison with Similar Compounds

  • tert-Butyl N-(3-bromopropyl)carbamate
  • tert-Butyl N-(2-bromoethyl)carbamate
  • tert-Butyl N-(4-bromobutyl)carbamate

Comparison:

Properties

CAS No.

2694744-64-2

Molecular Formula

C11H22BrNO3

Molecular Weight

296.20 g/mol

IUPAC Name

tert-butyl N-[3-(3-bromopropoxy)propyl]carbamate

InChI

InChI=1S/C11H22BrNO3/c1-11(2,3)16-10(14)13-7-5-9-15-8-4-6-12/h4-9H2,1-3H3,(H,13,14)

InChI Key

RRSWKNCQUKQGBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCOCCCBr

Purity

95

Origin of Product

United States

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